Cas no 5888-51-7 (4-Ethyl-1,2-dimethoxybenzene)

4-Ethyl-1,2-dimethoxybenzene structure
4-Ethyl-1,2-dimethoxybenzene structure
商品名:4-Ethyl-1,2-dimethoxybenzene
CAS番号:5888-51-7
MF:C10H14O2
メガワット:166.2170
MDL:MFCD00673001
CID:367569

4-Ethyl-1,2-dimethoxybenzene 化学的及び物理的性質

名前と識別子

    • 4-Ethyl-1,2-dimethoxybenzene
    • 1,2-DIMETHOXY-4-ETHYLBENZENE
    • Benzene,4-ethyl-1,2-dimethoxy-
    • 3,4-Dimethoxyphenylethane
    • 4-Aethyl-1,2-dimethoxy-benzol
    • 4-Aethyl-veratrol
    • 4-ethyl-1,2-dimethoxy-benzene
    • 4-Ethylveratrole
    • Benzene,1,2-dimethoxy-4-ethyl
    • Benzene,4-ethyl-1,2-dimethoxy
    • Benzene, 1,2-dimethoxy-4-ethyl-
    • Benzene, 4-ethyl-1,2-dimethoxy-
    • 4-Ethyl-2-methoxyanisole
    • NEBQMYHKOREVAL-UHFFFAOYSA-N
    • PubChem3046
    • 3,4-dimethoxyethylbenzene
    • 1,2-Dimethoxy-4-ethyl-benzene
    • AS02528
    • MDL: MFCD00673001
    • インチ: 1S/C10H14O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h5-7H,4H2,1-3H3
    • InChIKey: NEBQMYHKOREVAL-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C([H])C(=C1[H])C([H])([H])C([H])([H])[H])OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 166.09900
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 125
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 18.5

じっけんとくせい

  • 密度みつど: 0.9817 (rough estimate)
  • ふってん: 234.44°C (rough estimate)
  • 屈折率: 1.4859 (estimate)
  • PSA: 18.46000
  • LogP: 2.26620

4-Ethyl-1,2-dimethoxybenzene セキュリティ情報

4-Ethyl-1,2-dimethoxybenzene 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-Ethyl-1,2-dimethoxybenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY115240-1g
4-Ethyl-1,2-dimethoxybenzene
5888-51-7 ≥95%
1g
¥1465.00 2024-07-10
eNovation Chemicals LLC
D750950-1g
1,2-DIMETHOXY-4-ETHYLBENZENE
5888-51-7 95+%
1g
$200 2024-06-06
Apollo Scientific
OR918848-250mg
1,2-Dimethoxy-4-ethylbenzene
5888-51-7 95%
250mg
£185.00 2025-02-20
eNovation Chemicals LLC
Y0984408-5g
4-Ethyl-1,2-dimethoxybenzene
5888-51-7 95%
5g
$800 2024-08-02
Alichem
A019088583-1g
4-Ethyl-1,2-dimethoxybenzene
5888-51-7 95%
1g
$187.46 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AL964-200mg
4-Ethyl-1,2-dimethoxybenzene
5888-51-7 95+%
200mg
498.0CNY 2021-07-12
Alichem
A019088583-5g
4-Ethyl-1,2-dimethoxybenzene
5888-51-7 95%
5g
$720.72 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AL964-100mg
4-Ethyl-1,2-dimethoxybenzene
5888-51-7 95+%
100mg
330CNY 2021-05-08
Aaron
AR00EDJP-50mg
1,2-DIMETHOXY-4-ETHYLBENZENE
5888-51-7 95%
50mg
$34.00 2023-12-13
1PlusChem
1P00EDBD-250mg
1,2-DIMETHOXY-4-ETHYLBENZENE
5888-51-7 99%+;RG
250mg
$69.00 2025-02-27

4-Ethyl-1,2-dimethoxybenzene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
リファレンス
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
リファレンス
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ;  rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
リファレンス
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
リファレンス
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

4-Ethyl-1,2-dimethoxybenzene Raw materials

4-Ethyl-1,2-dimethoxybenzene Preparation Products

4-Ethyl-1,2-dimethoxybenzeneに関する追加情報

Chemical Profile of 4-Ethyl-1,2-dimethoxybenzene (CAS No. 5888-51-7)

4-Ethyl-1,2-dimethoxybenzene, identified by the Chemical Abstracts Service registry number CAS No. 5888-51-7, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and material science due to its unique structural and functional properties. This aromatic heterocyclic compound features a benzene ring substituted with two methoxy groups and an ethyl group, which contribute to its distinct chemical reactivity and potential applications.

The molecular structure of 4-Ethyl-1,2-dimethoxybenzene consists of a phenolic core, which is a well-known scaffold in medicinal chemistry. The presence of the ethyl group at the para position relative to the methoxy groups enhances its solubility in organic solvents and influences its electronic properties, making it a valuable intermediate in synthesizing more complex molecules. This compound’s ability to participate in various chemical reactions, such as electrophilic aromatic substitution and nucleophilic addition, underscores its versatility in synthetic chemistry.

In recent years, 4-Ethyl-1,2-dimethoxybenzene has been explored for its potential role in drug development. Its structural motif is reminiscent of several bioactive natural products and pharmaceutical agents, suggesting that it could serve as a precursor or analog in designing new therapeutic compounds. For instance, researchers have investigated its derivatives as candidates for antimicrobial and anti-inflammatory applications. The methoxy groups provide sites for further functionalization, enabling the creation of molecules with tailored biological activities.

The compound’s relevance extends beyond pharmaceuticals into the realm of specialty chemicals and materials science. Its aromatic nature makes it a candidate for use in liquid crystals, organic electronics, and polymer additives. The dimethoxy substitution pattern enhances thermal stability and processability, which are critical factors in industrial applications. Additionally, 4-Ethyl-1,2-dimethoxybenzene has been studied for its photophysical properties, showing promise as a component in optoelectronic devices due to its ability to absorb and emit light efficiently.

Recent advancements in computational chemistry have further highlighted the importance of 4-Ethyl-1,2-dimethoxybenzene. Molecular modeling studies indicate that this compound can act as a ligand in metal-organic frameworks (MOFs), where it could facilitate the design of novel catalysts or sensors. The interactions between the methoxy groups and transition metals provide opportunities for tuning electronic and steric properties, which is essential for optimizing catalytic performance.

The synthesis of 4-Ethyl-1,2-dimethoxybenzene typically involves aromatic alkylation followed by methylation reactions. Modern synthetic methodologies have improved yields and purity levels, making it more accessible for industrial-scale production. Green chemistry approaches have also been applied to minimize waste and energy consumption during its synthesis. These innovations align with global efforts to promote sustainable chemical manufacturing practices.

In conclusion, 4-Ethyl-1,2-dimethoxybenzene (CAS No. 5888-51-7) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and industrial chemistry. Its unique structural features offer opportunities for developing novel drugs, advanced materials, and efficient catalysts. As research continues to uncover new uses for this compound, its significance in modern chemistry is likely to grow further.

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